molecular formula C13H10N4O4S B2643175 3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396866-92-4

3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2643175
CAS RN: 1396866-92-4
M. Wt: 318.31
InChI Key: OBFAEUVVMAPMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4S and its molecular weight is 318.31. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A thiazole-based heterocyclic amide demonstrated antimicrobial efficacy against a range of Gram-negative and Gram-positive bacteria, as well as fungi. This suggests its potential in developing new antimicrobial agents (Cakmak et al., 2022). Similarly, a series of furan-3-carboxamides showed notable in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, and bacteria, highlighting their promise for pharmaceutical applications (Zanatta et al., 2007).

DNA Interaction and Binding Affinity

The study by Laughton et al. (1995) demonstrated that furamidine, a compound structurally similar to the compound of interest with a furan ring linking phenylamidine groups, binds effectively to the DNA minor groove, indicating the potential of furan-based compounds for DNA-targeted therapies (Laughton et al., 1995).

Development of Fluorescent Probes

The furan derivative, as part of modified nucleoside analogues, was identified as a promising candidate for use as a responsive fluorescent probe in nucleic acids, showcasing its utility in bioimaging and molecular biology research (Greco & Tor, 2007).

properties

IUPAC Name

3-(furan-2-ylmethyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-10(16-12-14-3-5-22-12)9-6-15-13(20)17(11(9)19)7-8-2-1-4-21-8/h1-6H,7H2,(H,15,20)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFAEUVVMAPMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-ylmethyl)-2,4-dioxo-N-(thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.